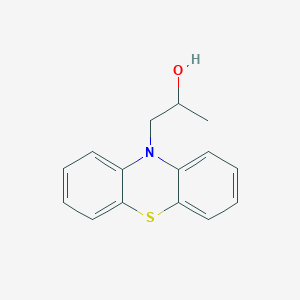

1-Phenothiazin-10-ylpropan-2-ol

Descripción general

Descripción

1-Phenothiazin-10-ylpropan-2-ol is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. The structure of this compound consists of a phenothiazine core with a propanol side chain, making it a versatile compound for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Phenothiazin-10-ylpropan-2-ol can be synthesized through a chemoenzymatic route. The central chiral building block is obtained via a lipase-mediated kinetic resolution protocol, which provides both enantiomeric forms with high enantioselectivity. The process involves the use of biocatalysts such as Novozym 435 and Lipozyme TL IM, which are ideal for preparing highly enantioenriched phenothiazolic alcohols .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar chemoenzymatic routes. The process is optimized for high yield and purity, ensuring the compound meets the required standards for its various applications.

Análisis De Reacciones Químicas

Esterification Reactions

The hydroxyl group undergoes esterification with acyl chlorides under mild conditions. For example, treatment with acetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) and 4-dimethylaminopyridine (DMAP) yields acetylated derivatives .

Enzymatic Kinetic Resolution

Lipase-mediated resolution enables enantioselective synthesis:

-

Novozym 435 (Candida antarctica lipase B) and Lipozyme TL IM (Thermomyces lanuginosus lipase) achieve >99% ee for both (R)- and (S)-enantiomers via transesterification with vinyl acetate .

-

Key parameters:

Oxidation Reactions

The phenothiazine core is susceptible to oxidation, forming sulfoxide or sulfone derivatives. For example:

-

Oxidation with H₂O₂ : Produces 1-(10H-phenothiazin-10-yl)propan-2-ol sulfoxide.

-

Oxidation with mCPBA : Yields sulfone derivatives, altering electronic properties.

Nucleophilic Substitution

The tertiary amine participates in alkylation or arylation reactions:

-

Reaction with alkyl halides : Forms quaternary ammonium salts under basic conditions.

-

Bromination : Treatment with PBr₃ converts the hydroxyl group to a bromide, enabling subsequent nucleophilic substitutions (e.g., with amines) .

Dehydration Reactions

Acid-catalyzed dehydration (e.g., H₂SO₄, 80°C) eliminates water to form 1-(10H-phenothiazin-10-yl)propene derivatives, which are precursors for further functionalization.

Electrophilic Aromatic Substitution

The phenothiazine aromatic system undergoes halogenation or nitration:

-

Bromination : Electrophilic bromine (Br₂/FeBr₃) substitutes at the para position of the phenothiazine ring.

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing redox activity.

Comparative Reactivity Table

Stereochemical Transformations

-

Mosher’s Method/XRD : Confirmed absolute configurations of resolved enantiomers .

-

Dynamic Kinetic Resolution : Combines lipase catalysis with metal catalysts for racemization, improving yield .

Stability Under Physiological Conditions

-

pH Sensitivity : Degrades in acidic environments (pH < 4) via protonation of the tertiary amine.

-

Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures.

Aplicaciones Científicas De Investigación

Chemistry

1-Phenothiazin-10-ylpropan-2-ol serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the modification and development of new compounds with varied properties .

Biology

Research indicates that this compound may influence cellular processes and signaling pathways. It has been studied for its potential effects on neurotransmitter systems, particularly its interaction with dopamine and serotonin receptors .

Medicine

Ongoing investigations are exploring its potential as:

- Antipsychotic Agent : Similar to other phenothiazine derivatives like chlorpromazine, it may exhibit antipsychotic properties without causing typical side effects such as dyskinesia .

- Anti-inflammatory Agent : Studies suggest it could inhibit calmodulin, which plays a role in various diseases .

Industrial Applications

The compound's chromophoric properties make it useful in developing dyes and pigments . Its chemical structure allows for modifications that enhance color stability and intensity.

Comparison with Related Compounds

| Compound Name | Primary Uses | Key Properties |

|---|---|---|

| Chlorpromazine | Antipsychotic | Strong dopamine receptor antagonist |

| Promethazine | Antihistamine | H1 receptor antagonist |

| This compound | Antipsychotic, anti-inflammatory | Modulates neurotransmitter activity |

This comparison highlights how variations in side chains and functional groups lead to differences in pharmacological profiles among phenothiazine derivatives.

Case Study 1: Stereodivergent Synthesis

A study demonstrated a novel method for synthesizing enantiomerically enriched forms of 1-(10H-phenothiazin-10-yl)propan-2-ol using lipase catalysis. This method provided access to valuable pharmaceuticals like ethopropazine, which is used in treating Parkinson's disease .

Case Study 2: Pharmacological Potential

Research has indicated that this compound could be beneficial in treating conditions associated with neurotransmitter imbalances. Its ability to modulate receptor activity suggests a promising avenue for further exploration in clinical settings .

Mecanismo De Acción

The mechanism of action of 1-Phenothiazin-10-ylpropan-2-ol involves its interaction with various molecular targets and pathways. In medicinal applications, it acts on neurotransmitter receptors in the brain, modulating their activity to produce therapeutic effects. The compound’s unique structure allows it to interact with multiple targets, making it effective in treating a range of conditions .

Comparación Con Compuestos Similares

Similar Compounds

Phenothiazine: The parent compound, widely used in antipsychotic medications.

Promethazine: An antihistamine with sedative properties.

Chlorpromazine: An antipsychotic used to treat schizophrenia and bipolar disorder.

Uniqueness

1-Phenothiazin-10-ylpropan-2-ol stands out due to its unique propanol side chain, which enhances its solubility and reactivity compared to other phenothiazine derivatives. This structural modification allows for a broader range of applications and improved efficacy in certain therapeutic contexts .

Actividad Biológica

1-Phenothiazin-10-ylpropan-2-ol is a compound belonging to the phenothiazine class, which is known for its diverse biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications. The compound has garnered attention due to its implications in treating various diseases, including cancer and bacterial infections.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by a phenothiazine core. Its molecular formula is C₁₄H₁₅NOS, and it features a hydroxyl group that enhances its solubility and reactivity. The presence of the phenothiazine moiety is crucial as it contributes to the compound's biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NOS |

| Molecular Weight | 241.34 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

Case Study: Cytotoxic Effects on MCF-7 Cells

In a study conducted by Naresh Kumar et al., this compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent cytotoxicity. The compound was found to activate caspase pathways, leading to programmed cell death.

Antimicrobial Activity

This compound also displays notable antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes.

Table: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : The compound interferes with DNA replication in cancer cells, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in bacterial cells, resulting in cell death.

- Modulation of Signaling Pathways : The compound affects various signaling pathways related to apoptosis and inflammation.

Propiedades

IUPAC Name |

1-phenothiazin-10-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c1-11(17)10-16-12-6-2-4-8-14(12)18-15-9-5-3-7-13(15)16/h2-9,11,17H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOARYLWNROHOKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70327478 | |

| Record name | 1-phenothiazin-10-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32209-47-5 | |

| Record name | 1-phenothiazin-10-ylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70327478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.